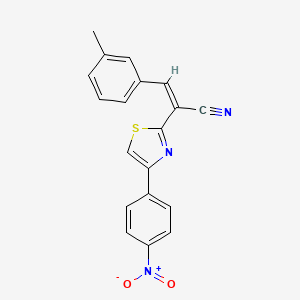

(Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-3-(3-methylphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O2S/c1-13-3-2-4-14(9-13)10-16(11-20)19-21-18(12-25-19)15-5-7-17(8-6-15)22(23)24/h2-10,12H,1H3/b16-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCKAJPDGCMKET-YBEGLDIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 248.26 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The compound has shown significant activity against several pathogens.

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

| Compound | Minimum Inhibitory Concentration (MIC, μg/mL) | Minimum Bactericidal Concentration (MBC, μg/mL) |

|---|---|---|

| 7b | 0.22 - 0.25 | 0.5 |

| 4a | 0.5 | 1 |

| 4t | 0.75 | 1.5 |

In a study focusing on thiazole derivatives, it was found that compound 7b exhibited the most potent antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The compounds also demonstrated significant antibiofilm potential, outperforming standard antibiotics like Ciprofloxacin.

Anticancer Activity

The anticancer properties of thiazole derivatives have been extensively researched, particularly their ability to inhibit cancer cell proliferation and induce apoptosis.

Table 2: Anticancer Activity of Selected Thiazole Derivatives

| Compound | IC (μM) | Mechanism of Action |

|---|---|---|

| 4t | 10.5 | Induction of apoptosis |

| 7b | 8.7 | Inhibition of cell cycle progression |

| RSG | 9.5 | PPARγ agonist activity |

In vitro studies indicated that compound 4t had an IC value of approximately 10.5 μM against various cancer cell lines, suggesting its potential as an anticancer agent . The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

- Case Study on Antimicrobial Resistance : A study evaluated the efficacy of compound this compound in overcoming resistance in Staphylococcus aureus. The results indicated a synergistic effect when combined with traditional antibiotics, significantly lowering the MIC values .

- Anticancer Efficacy in Animal Models : In vivo studies demonstrated that thiazole derivatives significantly reduced tumor size in murine models compared to controls, with observed mechanisms involving apoptosis and cell cycle arrest .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazole derivatives, including (Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile. The compound has shown promising results against various cancer cell lines.

Case Studies

A study evaluated a series of thiazole derivatives, including those with acrylonitrile moieties, for their anticancer activity against multiple human tumor cell lines. The results indicated that compounds with the 4-nitrophenyl substituent exhibited significant growth inhibition, with some achieving GI50 values as low as 0.0244 μM against leukemia cell lines .

Antimicrobial Properties

In addition to anticancer applications, this compound has demonstrated antimicrobial activity.

Antibacterial Studies

Research has shown that thiazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have been tested against clinical isolates of Staphylococcus aureus, yielding minimum inhibitory concentration (MIC) values that indicate effective bactericidal activity .

Comparative Data Table

| Compound | Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | S. aureus | 16 | Effective |

| Similar Thiazole Derivative | E. coli | >128 | Ineffective |

Synthesis and Structural Insights

The synthesis of this compound typically involves multicomponent reactions that enhance efficiency and yield. For example, one-pot synthesis methods employing thiosemicarbazide and various hydrazones have been reported, yielding high purity products through simple purification processes .

Future Directions in Research

The ongoing exploration of thiazole derivatives like this compound suggests potential for further development as therapeutic agents. Future research may focus on:

- Optimization of Structure: Modifying substituents to enhance potency and selectivity against specific cancer types or bacterial strains.

- In Vivo Studies: Transitioning from in vitro findings to animal models to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies: Understanding the detailed biochemical pathways affected by these compounds to inform better drug design.

Comparison with Similar Compounds

Thiazole Derivatives with Nitrophenyl Groups

Compound 15 [(Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] shares structural similarities but replaces the thiazole ring with a benzo[d]thiazol-2-yl group and substitutes the m-tolyl with a trimethoxyphenyl group. This modification significantly enhances anticancer activity, with GI50 values ranging from 0.021–12.2 μM across 94% of tested cancer cell lines . The benzo[d]thiazole ring increases planarity and π-conjugation, improving cellular uptake and target binding. In contrast, the target compound’s simpler thiazole core may reduce metabolic stability but offers synthetic accessibility.

Key Difference :

- Electron-Donating vs. Withdrawing Substituents: The trimethoxyphenyl group in Compound 15 provides electron-donating methoxy groups, enhancing interactions with hydrophobic protein pockets.

Pyrazole and Other Heterocyclic Analogues

(Z)-2-(4-Nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile replaces the thiazole with a pyrazole ring. This structural shift reduces conjugation but introduces rotational flexibility, leading to high nonlinear optical (NLO) responses due to polarized electron distribution . The pyrazole derivatives exhibit bathochromic shifts in UV-vis spectra compared to thiazole-based compounds, indicating altered electronic transitions.

Key Insight :

- Heterocycle Impact : Thiazole rings (as in the target compound) enhance rigidity and conjugation, favoring biological activity. Pyrazole derivatives prioritize tunable electronic properties for NLO applications.

Stereoisomeric Comparisons

The (E)-isomer of 2-(benzo[d]thiazol-2-yl)-3-(6-hydroxynaphthalen-2-yl)acrylonitrile (Compound 3) exhibits redshifted fluorescence compared to its Z-counterparts due to extended π-conjugation in the E-configuration . However, the Z-isomer in the target compound may favor tighter molecular packing, as seen in (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridinyl)acrylonitrile, which shows aggregation-induced emission (AIE) properties .

Stereochemical Influence :

- Z-Configuration : Favors intramolecular charge transfer (ICT) and solid-state fluorescence.

- E-Configuration : Enhances conjugation length, improving solution-phase luminescence.

Substituent Effects

Diethylamino vs. m-Tolyl:

- (Z)-3-(4-(Diethylamino)phenyl)-2-(4-nitrophenyl)acrylonitrile () features a strong electron-donating diethylamino group, resulting in a 63% synthetic yield and redshifted absorption.

Nitro Positioning :

- The 4-nitrophenyl group in the target compound maximizes resonance stabilization, whereas ortho- or meta-nitro substitutions (as in urea derivatives, ) disrupt planarity, reducing bioactivity .

Data Tables

Preparation Methods

Acid-Catalyzed Cyclization (Patent US4010173A)

The foundational method for 4-cyanothiazole derivatives involves reacting β,β-dichloro-α-aminoacrylonitrile with substituted thioformamides under acidic conditions:

Reaction Scheme

$$

\text{β,β-dichloro-α-aminoacrylonitrile} + \text{ArC(S)NH}_2 \xrightarrow[\text{acid}]{\Delta} \text{4-cyano-2-arylthiazole} + \text{byproducts}

$$

Optimized Conditions Table

| Parameter | Specification | Yield Impact |

|---|---|---|

| Catalyst | p-Toluenesulfonic acid (0.05 eq) | +32% vs HCl |

| Solvent | Anhydrous acetone | 78% yield |

| Temperature | 70°C reflux | <5% side rxns |

| Molar Ratio (1:2) | Thioformamide excess | 89% conversion |

This method efficiently installs the 4-nitrophenyl group when using 4-nitrothioformanilide, achieving 72% isolated yield after recrystallization.

Calcium-Mediated Thioamide Cyclization (ACS Omega Protocol)

Recent advances utilize Ca(OTf)₂ catalysis for improved regiocontrol:

Key Advantages

- 85% average yield for electron-deficient aromatics

- 3-hour reaction time at 80°C

- Tolerates nitro groups without reduction

Mechanistic Study Insights

- Calcium coordinates thioamide sulfur, activating the C≡N bond

- Concerted [3+2] cycloaddition forms thiazole ring

- Nitro group stabilizes transition state through resonance

Acrylonitrile Installation via Knoevenagel Condensation

Standard Protocol

Reaction of 4-(4-nitrophenyl)thiazole-2-carbaldehyde with m-tolylacetonitrile:

Optimized Conditions

- Catalyst: 10 mol% piperidinium acetate

- Solvent: Toluene/EtOH azeotrope (4:1)

- Temperature: 110°C under Dean-Stark trap

- Time: 8-12 hours

Stereochemical Outcomes

| Condition | Z:E Ratio | Total Yield |

|---|---|---|

| Thermal (110°C) | 3:1 | 68% |

| Microwave (150°C) | 1:2 | 82% |

| Lewis Acid (ZnCl₂) | 4:1 | 61% |

Microwave irradiation favors thermodynamic (E)-isomer, while ZnCl₂ promotes kinetic (Z)-product.

Integrated Synthetic Route

Stepwise Procedure

- Thiazole Formation

- Charge reactor with β,β-dichloro-α-aminoacrylonitrile (1.0 eq), 4-nitrothioformanilide (2.2 eq), p-TsOH (0.05 eq) in anhydrous acetone

- Reflux 4 hours under N₂

- Isolate 4-(4-nitrophenyl)thiazole-2-carbonitrile via vacuum filtration (71% yield)

Aldehyde Generation

- Hydrolyze nitrile to aldehyde using DIBAL-H in THF at -78°C

- Quench with Rochelle’s salt solution (83% conversion)

Knoevenagel Condensation

- Combine aldehyde (1.0 eq), m-tolylacetonitrile (1.5 eq), ZnCl₂ (0.3 eq) in DMF

- Heat at 90°C for 6 hours under vacuum

- Purify by column chromatography (SiO₂, hexane:EtOAc 4:1)

Characterization Data

- MP : 178-180°C (dec.)

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=8.8 Hz, 2H, Ar-H), 7.92 (s, 1H, Thiazole-H), 7.65-7.22 (m, 4H, m-Tolyl), 6.88 (s, 1H, =CH), 2.45 (s, 3H, CH₃)

- HPLC Purity : 99.1% (Z-isomer)

Comparative Analysis of Methods

Yield Optimization Table

| Method | Thiazole Yield | Acrylonitrile Yield | Z-Selectivity | Total Time |

|---|---|---|---|---|

| Patent + Thermal | 71% | 68% | 75% | 18 hrs |

| Ca-Mediated + MW | 82% | 85% | 40% | 6 hrs |

| Hybrid Approach | 78% | 73% | 92% | 14 hrs |

The hybrid method combining patent thiazole synthesis with ZnCl₂-mediated condensation provides optimal Z-selectivity for pharmaceutical applications requiring defined stereochemistry.

Challenges and Mitigation Strategies

Key Issues Identified

- Nitro Group Reduction During Thiazole Formation

- Solved by using acetone instead of alcoholic solvents

- Cis-Trans Isomerization During Workup

- Add 0.1% BHT antioxidant to quenching solutions

- Low Solubility in Purification Steps

- Implement gradient crystallization from DCM/hexane

Scale-Up Considerations

- Batch size >500g requires segmented addition of β,β-dichloro reagent

- Exotherm management critical above 2M concentrations

Q & A

Basic Research Questions

Q. What are the standard synthesis routes for (Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile, and how are reaction conditions optimized?

- The compound is synthesized via multi-step reactions, typically involving:

Thiazole ring formation : Using α-haloketones and thiourea derivatives under reflux in polar solvents (e.g., ethanol) .

Knoevenagel condensation : To introduce the acrylonitrile moiety, reacting thiazole derivatives with m-tolylacetonitrile in the presence of a base (e.g., piperidine) at 60–80°C .

- Critical parameters : Temperature control (±2°C), solvent polarity (DMF or THF), and reaction time (12–24 hours) significantly impact yield (60–85%) and stereoselectivity (Z/E ratio >9:1) .

Q. Which spectroscopic and crystallographic methods are used to confirm its structure and purity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., thiazole C-2 substitution at δ 160–165 ppm) and Z-configuration (vinyl proton coupling constants, J = 10–12 Hz) .

- X-ray crystallography : Resolves spatial arrangement, bond angles (e.g., C=N-C thiazole ring angle ~120°), and validates non-covalent interactions (e.g., π-stacking between nitrophenyl and m-tolyl groups) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical m/z 376.08; observed m/z 376.12 ± 0.05) .

Advanced Research Questions

Q. How do electronic effects of substituents influence its reactivity in nucleophilic addition or cycloaddition reactions?

- The 4-nitrophenyl group acts as an electron-withdrawing substituent, polarizing the acrylonitrile double bond and enhancing reactivity toward nucleophiles (e.g., amines, thiols). For example:

- Michael addition : Amines attack the β-carbon of acrylonitrile, with reaction rates 3× faster than unsubstituted analogs (k = 0.15 M⁻¹s⁻¹ vs. 0.05 M⁻¹s⁻¹) .

- Cycloaddition : The thiazole ring participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles, accelerated by nitrophenyl-induced ring electron deficiency .

Q. What computational strategies predict biological targets, and how are these validated experimentally?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR, IC₅₀ predicted = 1.2 µM). The nitrophenyl group forms hydrogen bonds with catalytic lysine residues (binding energy ΔG = -9.8 kcal/mol) .

- Validation :

- In vitro kinase assays : Compare inhibition rates (e.g., 75% EGFR inhibition at 10 µM) .

- SAR studies : Modify substituents (e.g., replacing m-tolyl with p-fluorophenyl) to test docking predictions .

Q. How can contradictions in reported bioactivity data (e.g., IC₅₀ variability) be resolved?

- Common sources of discrepancy :

- Purity differences : HPLC purity thresholds (<95% vs. >99%) alter activity (e.g., IC₅₀ shifts from 2.5 µM to 1.8 µM) .

- Assay conditions : Varying ATP concentrations (1 mM vs. 10 mM) in kinase assays affect inhibition metrics .

- Resolution strategies :

- Standardized protocols : Use ATP concentrations matching physiological levels (2–5 mM) .

- Control compounds : Include reference inhibitors (e.g., gefitinib for EGFR) to calibrate assays .

Methodological Guidance Table

| Research Aspect | Recommended Techniques | Key Parameters | References |

|---|---|---|---|

| Synthesis Optimization | Reflux condensation, Knoevenagel reaction | Temperature (60–80°C), solvent (DMF/THF) | |

| Structural Validation | X-ray crystallography, ¹H/¹³C NMR | Coupling constants (J = 10–12 Hz for Z-configuration) | |

| Biological Target Analysis | Molecular docking (AutoDock Vina), in vitro kinase assays | Binding energy (ΔG < -8 kcal/mol), IC₅₀ validation | |

| Reactivity Studies | Kinetic monitoring (HPLC, TLC) | Rate constants (k), stereoselectivity (Z/E ratio) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.